molecular formula C18H15F3N4O2 B2620760 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 880812-03-3

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2620760
CAS No.: 880812-03-3
M. Wt: 376.339
InChI Key: BMLXJRLOYMXZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazinyl group and a trifluoromethylphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide typically involves multiple steps. One common method includes the preparation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters, which are then reacted with fluorenylmethoxycarbonyl amino acids . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve automated systems for peptide synthesis, where the acylation and deprotection steps are monitored and controlled to ensure high yield and purity . The use of spectrometric techniques allows for precise monitoring of the reaction progress, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, which can mediate denitrogenative reactions . The conditions for these reactions are carefully controlled to achieve the desired outcomes, such as the formation of specific intermediates or final products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of trifluoroacetic acid can lead to the formation of antimicrobial drugs .

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, it acts as a self-indicating reagent, where the ionization of the liberated hydroxy component by the starting resin-bound amine provides a color indicator of the progress of acylation reactions . This mechanism allows for precise control and monitoring of the synthesis process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide stands out due to its trifluoromethylphenyl group, which imparts unique chemical properties and enhances its applicability in various fields. Its ability to act as a self-indicating reagent in peptide synthesis further distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)12-7-9-13(10-8-12)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLXJRLOYMXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.